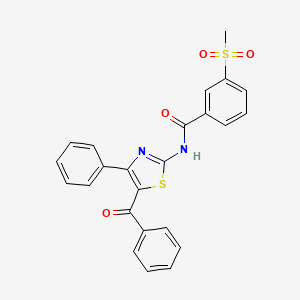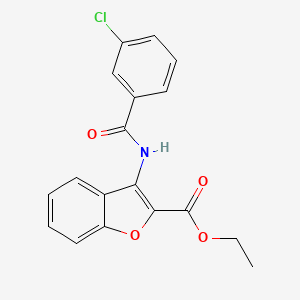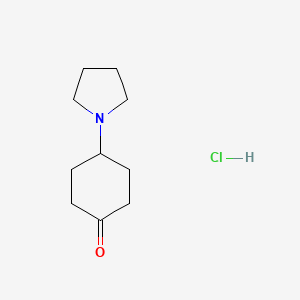
7-((2E)-3-phenylprop-2-enyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-((2E)-3-phenylprop-2-enyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as a purine derivative and has been studied extensively for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 7-((2E)-3-phenylprop-2-enyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the production of inflammatory cytokines and reactive oxygen species. This, in turn, reduces inflammation and oxidative stress in the body.
Biochemical and Physiological Effects:
Studies have shown that 7-((2E)-3-phenylprop-2-enyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione has significant biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in the body, which can lead to a reduction in the risk of various diseases. Additionally, it has been shown to have anti-cancer properties, making it a potential candidate for the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-((2E)-3-phenylprop-2-enyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione is that it is relatively easy to synthesize in the lab. Additionally, it has been shown to have significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, one of the main limitations of the compound is that its mechanism of action is not fully understood, which can make it difficult to develop effective treatments.
Zukünftige Richtungen
There are several future directions for the study of 7-((2E)-3-phenylprop-2-enyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione. One potential direction is to further investigate its anti-cancer properties and develop more effective treatments for various types of cancer. Additionally, more research is needed to fully understand the compound's mechanism of action and develop treatments for various diseases such as arthritis and cardiovascular diseases. Finally, future studies could focus on developing new synthesis methods for the compound that are more efficient and cost-effective.
Synthesemethoden
The synthesis of 7-((2E)-3-phenylprop-2-enyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione is a complex process that requires skilled chemists and specialized equipment. The most common method of synthesis involves the reaction of 8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione with 3-phenylprop-2-enal in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified through various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
7-((2E)-3-phenylprop-2-enyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of medicine. The compound has been shown to have significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis, cancer, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
1278963-16-8 |
|---|---|
Produktname |
7-((2E)-3-phenylprop-2-enyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione |
Molekularformel |
C15H13BrN4O2 |
Molekulargewicht |
361.199 |
IUPAC-Name |
8-bromo-3-methyl-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione |
InChI |
InChI=1S/C15H13BrN4O2/c1-19-12-11(13(21)18-15(19)22)20(14(16)17-12)9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3,(H,18,21,22)/b8-5+ |
InChI-Schlüssel |
BUEUMGXJXDELIO-VMPITWQZSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC=CC3=CC=CC=C3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2860306.png)
![N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860307.png)

![3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]naphthalene-2-carboxylic acid](/img/structure/B2860309.png)



![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2860315.png)

![N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2860321.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860323.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2860327.png)